1,3-Dimethyl-5-[(9H-purin-6-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one acts as an agonist at the A3 adenosine receptor. [] Agonists bind to a receptor and activate it, triggering a downstream signaling cascade. In the case of A3 adenosine receptors, activation typically leads to inhibition of adenylyl cyclase, reduction in cAMP levels, and modulation of ion channel activity. This ultimately influences various cellular processes, contributing to the compound's pharmacological effects.
1,3-Dimethyl-5-[(9H-purin-6-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one has shown promise in preclinical research for its potential in treating cardiac ischemia. [] Cardiac ischemia occurs when blood flow to the heart muscle is reduced, depriving it of oxygen and nutrients. By activating A3 adenosine receptors, this compound may help protect the heart from ischemic damage.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1